N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine)
Overview
Description
“N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine)” is a chemical compound . More details about this compound can be found in the relevant literature .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . The crystal structure of a related compound, “1,1′-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S,S) platinum (II), C26H18N6PtS4”, has been reported .Scientific Research Applications
Syntheses and Studies of Flexible Amide Ligands
A study by Sumby and Hanton (2009) detailed the synthesis of flexible bidentate bis-pyridyl diamide and monodentate pyridyl amide ligands. These ligands, including N,N′-[1,4-phenylenebis(methylene)]bis-pyridinecarboxamide, exhibit potential for metallo-supramolecular assemblies and anion binding, demonstrating extensive hydrogen bonding and forming multidimensional networks (Sumby & Hanton, 2009).
Luminescence in Coordination Compounds
Han et al. (2017) explored the use of N,N′-(1,4-phenylenebis(methylene))bis(pyridin-3-amine) and similar ligands in creating Cd(II) coordination compounds. These compounds showed varying luminescent properties, highlighting the influence of coordination modes and ligand configurations on the structural and optical characteristics of metal-organic frameworks (Han et al., 2017).
Polymerization and Copolymerization Catalysts
Copolymerization by Chromium(III) Complexes
Devaine-Pressing, Dawe, and Kozak (2015) reported on chromium(III) amino-bis(phenolato) complexes catalyzing the copolymerization of cyclohexene oxide and carbon dioxide, incorporating ligands like 2-pyridyl-N,N-bis(phenolato). These findings demonstrate the potential of using such ligands in developing environmentally friendly polymerization catalysts (Devaine-Pressing et al., 2015).
Photocatalytic Applications
Photocatalytic Activity in Zinc(II) Coordination Polymers
Xue et al. (2020) synthesized a 3D Zn(II) coordination polymer using a ligand structurally related to N,N′-(1,4-phenylenebis(methylene))bis(pyridin-4-amine). This compound showed excellent photocatalytic activity for degrading organic dyes, suggesting its potential for environmental remediation applications (Xue et al., 2020).
properties
IUPAC Name |
N-[[4-[(pyridin-4-ylamino)methyl]phenyl]methyl]pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWTYPKKWMVIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=NC=C2)CNC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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